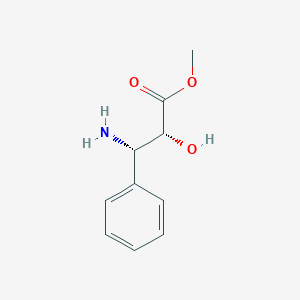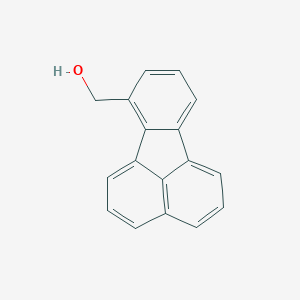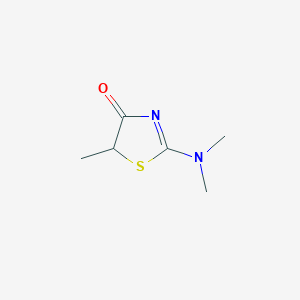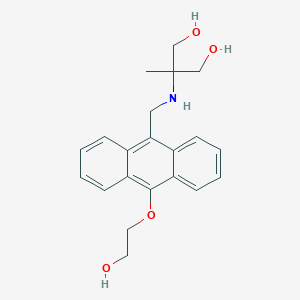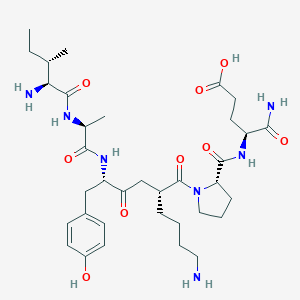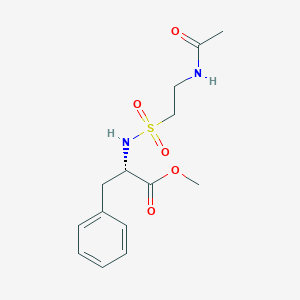
N-Acetyltaurylphenylalanine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyltaurylphenylalanine methyl ester, also known as Ac-Tyr-Tau-OCH3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the amino acid phenylalanine and is commonly used as a research tool to investigate various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of N-Acetyltaurylphenylalanine methyl ester is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. This compound has been shown to interact with a variety of enzymes and receptors, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects:
N-Acetyltaurylphenylalanine methyl ester has been shown to have a variety of biochemical and physiological effects on the body. This compound has been shown to modulate the activity of enzymes involved in the synthesis and metabolism of neurotransmitters, as well as to affect the activity of certain receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Acetyltaurylphenylalanine methyl ester in lab experiments is its ability to selectively modulate the activity of specific enzymes and receptors. This allows researchers to investigate the role of these targets in various biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-Acetyltaurylphenylalanine methyl ester. One area of interest is the development of new derivatives of this compound with improved selectivity and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and disorders.
Méthodes De Synthèse
The synthesis of N-Acetyltaurylphenylalanine methyl ester involves the reaction of phenylalanine with acetic anhydride and taurine in the presence of a catalyst. This process results in the formation of the N-acetylated derivative of phenylalanine, which is then methylated to produce the final compound.
Applications De Recherche Scientifique
N-Acetyltaurylphenylalanine methyl ester has been used extensively in scientific research as a tool to investigate various biochemical and physiological processes. This compound has been shown to have a variety of effects on the body, including its ability to modulate the activity of certain enzymes and receptors.
Propriétés
Numéro CAS |
126911-44-2 |
|---|---|
Nom du produit |
N-Acetyltaurylphenylalanine methyl ester |
Formule moléculaire |
C14H20N2O5S |
Poids moléculaire |
328.39 g/mol |
Nom IUPAC |
methyl (2S)-2-(2-acetamidoethylsulfonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C14H20N2O5S/c1-11(17)15-8-9-22(19,20)16-13(14(18)21-2)10-12-6-4-3-5-7-12/h3-7,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m0/s1 |
Clé InChI |
LEKJONVDIDMJJX-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)NCCS(=O)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC |
SMILES |
CC(=O)NCCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)OC |
SMILES canonique |
CC(=O)NCCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Autres numéros CAS |
126911-44-2 |
Synonymes |
N-acetyltauryl-L-phenylalanine methyl ester N-acetyltaurylphenylalanine methyl ester N-ATPME |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)


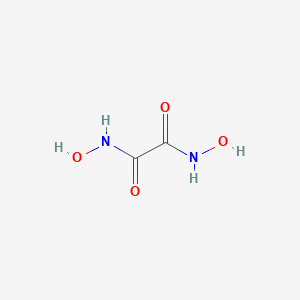


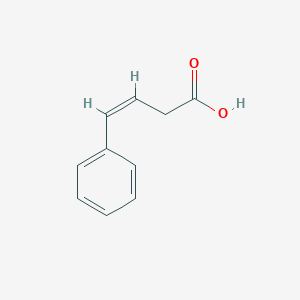
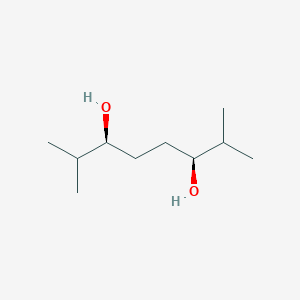
![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)
